molecular formula C10H7N3O B13870425 3-Pyridinyl-5-pyrimidinylmethanone CAS No. 188630-99-1

3-Pyridinyl-5-pyrimidinylmethanone

Cat. No.: B13870425
CAS No.: 188630-99-1
M. Wt: 185.18 g/mol
InChI Key: WGTIFWLCLMBZPN-UHFFFAOYSA-N
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Description

3-Pyridinyl-5-pyrimidinylmethanone is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinyl-5-pyrimidinylmethanone typically involves the condensation of pyridine and pyrimidine derivatives. One common method involves the reaction of 3-pyridinecarboxaldehyde with 5-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinyl-5-pyrimidinylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinyl-5-pyrimidinylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridinyl-5-pyrimidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory properties.

    Pyrimidino[4,5-d][1,3]oxazine: Used in the development of pharmaceuticals and agrochemicals.

Uniqueness

3-Pyridinyl-5-pyrimidinylmethanone stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

188630-99-1

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

pyridin-3-yl(pyrimidin-5-yl)methanone

InChI

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-4-8)9-5-12-7-13-6-9/h1-7H

InChI Key

WGTIFWLCLMBZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CN=C2

Origin of Product

United States

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